molecular formula C9H6FN3O2S B15218362 2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole CAS No. 88251-65-4

2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole

Cat. No.: B15218362
CAS No.: 88251-65-4
M. Wt: 239.23 g/mol
InChI Key: VXHBPGNVRYDXGK-UHFFFAOYSA-N
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Description

2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole is an organic compound that features a unique combination of a fluoro-nitrophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole typically involves the reaction of 4-fluoro-2-nitroaniline with thiourea under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, polar solvents, and bases.

Major Products Formed

    Reduction: 2-((4-Amino-2-nitrophenyl)thio)-1H-imidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-nitrophenyl isocyanate
  • 4-Fluoro-2-nitroaniline

Uniqueness

2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole is unique due to the presence of both a fluoro-nitrophenyl group and an imidazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

88251-65-4

Molecular Formula

C9H6FN3O2S

Molecular Weight

239.23 g/mol

IUPAC Name

2-(4-fluoro-2-nitrophenyl)sulfanyl-1H-imidazole

InChI

InChI=1S/C9H6FN3O2S/c10-6-1-2-8(7(5-6)13(14)15)16-9-11-3-4-12-9/h1-5H,(H,11,12)

InChI Key

VXHBPGNVRYDXGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])SC2=NC=CN2

Origin of Product

United States

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